4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride
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Overview
Description
4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a morpholine ring and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride typically involves the reaction of morpholine derivatives with methylamine. The process may include steps such as:
Formation of the Morpholine Ring: This can be achieved through the cyclization of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Methylaminoethyl Group: This step involves the reaction of the morpholine derivative with methylamine under controlled conditions, often in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: A related compound with similar structural features but lacking the methylamino group.
N-Methylmorpholine: Another similar compound with a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness
4-(2-(Methylamino)ethyl)morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13ClN2O3 |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-[2-(methylamino)ethyl]morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-8-2-3-9-6(10)4-12-5-7(9)11;/h8H,2-5H2,1H3;1H |
InChI Key |
MJLFZHOBNVJCGF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)COCC1=O.Cl |
Origin of Product |
United States |
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